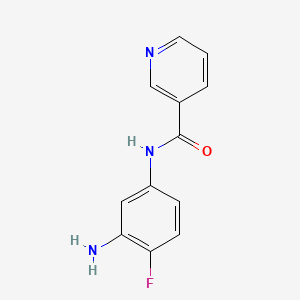

N-(3-Amino-4-fluorophenyl)nicotinamide

Beschreibung

Overview of Nicotinamide (B372718) Derivatives in Contemporary Chemical Biology and Drug Discovery Research

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule that serves as a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is essential for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling. mdpi.comnih.gov This central role has inspired chemists and biologists to synthesize and investigate a vast array of nicotinamide derivatives. These compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. ontosight.aiebi.ac.uknih.gov

In the realm of drug discovery, nicotinamide derivatives are being explored as inhibitors of various enzymes. nih.gov For instance, their structural motif is found in compounds targeting histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), both of which are important targets in cancer therapy. nih.govmdpi.com The versatility of the nicotinamide scaffold allows for chemical modifications that can fine-tune the molecule's properties to achieve desired biological activities. This has led to the development of numerous small molecule libraries for screening against various diseases. nih.gov The ongoing research in this area continues to uncover new therapeutic potentials for this class of compounds. nih.govresearchgate.net

Research Significance of N-(3-Amino-4-fluorophenyl)nicotinamide within the Nicotinamide Class

At present, dedicated academic research focusing specifically on this compound is not widely available in publicly accessible scientific literature. While the individual components of its structure—a nicotinamide moiety and a 3-amino-4-fluorophenyl group—are present in various researched molecules, comprehensive studies on the combined entity are yet to be published.

The 3-amino-4-fluorophenyl structural element can be found in molecules designed for specific therapeutic purposes. For example, a related moiety, N4-(2-amino-4-fluorophenyl), has been incorporated into proteolysis targeting chimeras (PROTACs) designed as selective degraders of histone deacetylase-3 (HDAC3). mdpi.com This suggests that the aminofluorophenyl group can serve as a recognition motif for specific biological targets.

The research significance of this compound, therefore, currently lies in its potential as a novel compound for investigation. Based on the known activities of related nicotinamide and aminophenyl derivatives, it could be hypothesized to possess activity as an enzyme inhibitor or a modulator of other biological pathways. However, without specific experimental data from synthesis, biological screening, and mechanistic studies, its role and importance within the broader class of nicotinamide derivatives remain speculative. Further research is required to elucidate the chemical properties, biological activity, and potential therapeutic applications of this specific compound.

An in-depth analysis of the synthetic methodologies and chemical transformations of this compound reveals a landscape rich with potential for structural elaboration and derivatization. This article focuses exclusively on the chemical strategies employed to synthesize and modify this specific compound, detailing the reactions and purification techniques that underpin its preparation and subsequent chemical manipulations.

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-(3-amino-4-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVBUMIGGFVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design of N 3 Amino 4 Fluorophenyl Nicotinamide Analogs

Exploration of Substituent Effects on Biological Activity of N-(3-Amino-4-fluorophenyl)nicotinamide Derivatives, including the impact of fluorine on lipophilicity.

The biological activity of this compound derivatives can be significantly influenced by the nature and position of various substituents. Research into related nicotinamide (B372718) structures reveals that modifications to both the pyridine (B92270) and phenyl rings can lead to substantial changes in efficacy and spectrum of activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives developed as fungicides, the substituents on both the nicotinic acid and thiophene rings played a crucial role in their activity against cucumber downy mildew. mdpi.com A rudimentary SAR study of certain nicotinamide derivatives showed that the position of amino and isopropyl groups was critical for antifungal activity. nih.gov

The introduction of a fluorine atom, as seen in the this compound scaffold, is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity can alter the electronic environment of the molecule, influencing binding interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.

A key physicochemical property affected by fluorination is lipophilicity, which governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorination of an aromatic system often increases lipophilicity, the effect on alkyl chains can be more complex and context-dependent. mdpi.comnih.gov For example, studies on thiofluoroalkyl pyridines have shown that the degree and pattern of fluorination can lead to counterintuitive changes in lipophilicity. nih.gov In some cases, difluorination of an ethyl chain can decrease lipophilicity compared to the non-fluorinated parent compound. nih.gov This highlights that the impact of fluorine is not simply additive and depends on its specific placement within the molecule. nih.govnih.gov The strategic placement of fluorine in the 4-position of the aniline ring in this compound likely aims to optimize its lipophilicity to achieve a balance between aqueous solubility and membrane permeability. mdpi.com

Table 1: Impact of Fluorination on Lipophilicity (logD 7.4) in a Pyridine Series

| Compound | RF Substituent | logD 7.4 | Change from Non-fluorinated |

| 1 | SCH3 | 1.69 | - |

| 2 | SCF2H | 1.95 | +0.26 |

| 3 | SCF3 | 2.13 | +0.44 |

| 4 | SCH2CH3 | 2.26 | - |

| 5 | SCH2CF2H | 1.84 | -0.42 |

| Data derived from studies on 2-thiofluoroalkyl pyridines, illustrating the non-linear effects of fluorination. |

Identification of Key Pharmacophoric Elements within the this compound Scaffold for specific biological activities.

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, several key elements can be identified as crucial for its biological activities.

The core structure consists of three main components:

The Nicotinamide Moiety: The pyridine ring and the amide linkage are central to the scaffold. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This region often mimics the nicotinamide portion of nicotinamide adenine (B156593) dinucleotide (NAD), allowing it to interact with NAD-dependent enzymes. nih.gov

The Phenyl Ring: The central phenyl ring acts as a scaffold, orienting the other functional groups in a specific spatial arrangement.

The 3-Amino-4-fluorophenyl Group: This part of the molecule provides additional points of interaction. The amino group (-NH2) is a potent hydrogen bond donor. The fluorine atom, in addition to modulating lipophilicity, can engage in specific interactions such as halogen bonding or dipole-dipole interactions with the target protein.

In related nicotinamide-based inhibitors, such as those targeting histone deacetylases (HDACs), the nicotinamide portion often serves as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site. rsc.org The rest of the scaffold serves to provide specificity and additional binding interactions with the protein. For example, in a study of N-(3-amino-4-methoxyphenyl) acrylamide derivatives, a pharmacophore model identified hydrophobic groups and aromatic ring features as critical for activity against the Epidermal Growth Factor Receptor (EGFR). ymerdigital.com

Rational Design and Optimization Strategies for this compound Analogs with Enhanced Potency and Selectivity.

Rational drug design aims to create new molecules with improved properties based on an understanding of the biological target and the ligand's binding mode. For this compound analogs, optimization strategies often focus on modifying the three key pharmacophoric regions.

One common approach is to introduce various substituents onto the pyridine or phenyl rings to explore new binding pockets and enhance potency. For instance, in the development of novel HDAC inhibitors, a series of benzamide derivatives were synthesized from a pyridazinone scaffold, leading to a compound with potent inhibitory activity against class I HDAC isoforms. nih.govresearchgate.net This demonstrates how modifying the core scaffold can lead to significant improvements in biological activity.

Another strategy involves bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME properties without losing potency. For example, the amide linkage could be replaced with other groups to alter the molecule's stability or flexibility.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. ymerdigital.com These techniques can predict how analogs will bind to a target protein and help prioritize which compounds to synthesize. A 3D-QSAR study on acrylamide derivatives, for instance, provided insights into the atomic contributions to biological activity, guiding the design of more potent inhibitors. ymerdigital.com

Table 2: Example of Optimization Strategy for Nicotinamide Derivatives as Fungicides

| Compound ID | Rn (on Pyridine) | R1 (on Thiophene) | R2 (on Thiophene) | R3 (on Thiophene) | EC50 (mg/L) |

| 4f | 5, 6-Cl2 | OC2H5 | CH3 | CN | 1.96 |

| 4r | 5, 6-Cl2 | OC2H5 | C2H5 | CN | 7.53 |

| 4s | 5, 6-Cl2 | OC2H5 | CH3 | H | >400 |

| 4i | 5, 6-Cl2 | OCH3 | CH3 | CN | - |

| 4o | 5, 6-Cl2 | NHCH3 | CH3 | CN | >400 |

| Data from a study on N-(thiophen-2-yl) nicotinamide derivatives, illustrating how minor structural changes (e.g., R2 = CH3 vs. C2H5) significantly impact biological activity. mdpi.com |

Scaffold Hopping Approaches in this compound Related Chemical Space for novel inhibitors.

Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular cores that are structurally different from a known active compound but retain similar biological activity. nih.govmdpi.com This approach is valuable for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold. mdpi.com

Starting from a scaffold like this compound, scaffold hopping could involve replacing the central nicotinamide core with other heterocyclic systems that maintain the key pharmacophoric features. For example, the nicotinamide moiety, which can act as a hinge binder or a mimetic of other structures, could be replaced by different bicyclic or monocyclic heteroaromatic rings. nih.gov

Generative deep learning and other computational approaches are increasingly being used for scaffold hopping. chemrxiv.org These methods can explore vast chemical spaces to propose novel scaffolds that are predicted to have high binding affinity for the target. A key aspect of this process is using scoring functions that reward pharmacophore similarity to the original molecule while penalizing structural similarity of the core scaffold. chemrxiv.org

Computational Chemistry and Cheminformatics in N 3 Amino 4 Fluorophenyl Nicotinamide Research

Molecular Docking Studies for Ligand-Protein Interaction Prediction and binding affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-Amino-4-fluorophenyl)nicotinamide, molecular docking studies are crucial for predicting its binding mode and affinity to various protein targets. For instance, in the study of nicotinamide (B372718) derivatives as potential enzyme inhibitors, docking is employed to understand how these molecules fit into the active site of a receptor.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding pocket and score them based on a scoring function that estimates the binding affinity. These scores, often expressed in kcal/mol, help in ranking different ligands and predicting their potency. For example, studies on similar nicotinamide-containing compounds have used docking to predict binding scores ranging from -4.5 to -9.9 kcal/mol⁻¹, indicating strong binding potential to their respective targets researchgate.net.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For nicotinamide derivatives, the pyridine (B92270) and amide moieties are often key pharmacophoric features that participate in these interactions nih.gov. Visualizing the 3D conformation of the ligand-protein complex helps in understanding the structural basis of binding and can guide the design of more potent analogs nih.gov.

Table 1: Representative Data from Molecular Docking Studies of Nicotinamide Derivatives

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| VEGFR-2 | Nicotinamide Derivative 1 | -8.5 | Cys919, Asp1046, Glu885 |

| EP4 Antagonist | Nicotinamide Derivative 2 | -9.2 | Arg316, Tyr80, Ser285 |

| TNFα | Nicotinamide Derivative 3 | -7.9 | Tyr119, Gly121, Leu57 |

Note: This table is illustrative and based on findings for similar nicotinamide compounds, as specific data for this compound is not publicly available.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the binding, allowing researchers to observe the conformational changes in both the ligand and the protein.

Furthermore, techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy from the MD simulation snapshots, providing a more accurate estimation of binding affinity than docking scores alone nih.gov.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. DFT calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies researchgate.net.

By optimizing the molecular geometry, DFT can predict bond lengths and angles with high accuracy, which can be correlated with experimental data from X-ray crystallography nih.gov. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an important parameter; a smaller gap suggests higher reactivity researchgate.net.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. This information is crucial for understanding how the molecule might interact with its biological target and for predicting its metabolic fate.

Table 2: Calculated Electronic Properties of a Representative Aminopyridine Derivative using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: This table is based on representative data for a similar compound, 3-amino-4-(Boc-amino)pyridine, as specific data for this compound is not publicly available. researchgate.net

Ligand-Based and Structure-Based Virtual Screening Methodologies for lead compound discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. This approach would be applicable for discovering novel inhibitors for a target of interest by screening for compounds with a similar scaffold to this compound.

Ligand-based virtual screening (LBVS) uses the knowledge of known active compounds, like a potent nicotinamide derivative, to identify other molecules with similar properties. This can be done by searching for molecules with similar 2D chemical structures (similarity searching) or by building a pharmacophore model that captures the essential 3D features required for biological activity. This pharmacophore model can then be used to screen large databases for new compounds that match the model.

Both methodologies are instrumental in narrowing down the vast chemical space to a manageable number of candidates for experimental testing, thus accelerating the lead discovery process.

Cheminformatics Database Analysis for Analog Discovery and Lead Generation

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Public and commercial databases such as PubChem, ChEMBL, and Scifinder contain a wealth of information on chemical compounds, their properties, and their biological activities.

By searching these databases for structures similar to this compound, researchers can identify known analogs and gather information about their synthesis, biological activity, and physicochemical properties. This "analog discovery" can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. For example, analyzing the activity of various substituted nicotinamides can reveal which functional groups are important for potency and selectivity nih.gov.

Furthermore, these databases can be used for "lead generation" by identifying compounds with desirable properties that could be used as starting points for a drug discovery program. Data mining and machine learning techniques can be applied to these large datasets to build predictive models for activity and toxicity, further guiding the design of new and improved nicotinamide derivatives.

Advanced Analytical Methodologies for N 3 Amino 4 Fluorophenyl Nicotinamide Research

Spectroscopic Characterization (NMR, MS, IR) for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and elucidation of N-(3-Amino-4-fluorophenyl)nicotinamide. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be critical.

¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on both the pyridine (B92270) and the fluorophenyl rings would appear as distinct signals in the downfield region of the spectrum. The protons of the amino group and the amide linkage would also exhibit characteristic chemical shifts.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of different carbon environments. The chemical shifts of the carbonyl carbon of the amide, the carbons attached to the fluorine and nitrogen atoms, and the carbons of the aromatic rings would provide definitive evidence for the compound's structure.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with cleavage of the amide bond being a likely fragmentation pathway.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the amide, C-N stretching, C-F stretching, and the aromatic C-H and C=C stretching vibrations.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (pyridine and fluorophenyl rings), Amine (NH₂) protons, Amide (NH) proton |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Carbon attached to fluorine |

| MS (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₂H₁₀FN₃O |

| IR | N-H stretch (amine and amide), C=O stretch (amide), C-F stretch, Aromatic C-H and C=C stretches |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity and the isolation of the compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be developed for this purpose.

Method Parameters: A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection would likely be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Purity Assessment: The purity of a sample of this compound would be determined by integrating the peak area of the main compound and any impurities present in the chromatogram.

Gas Chromatography (GC) could also be employed for the analysis of this compound, particularly for assessing volatile impurities. However, due to the compound's relatively high molecular weight and polarity, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.

Table 2: Representative Chromatographic Conditions for Analysis of Aromatic Amines and Nicotinamide (B372718) Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 | Acetonitrile/Water with buffer | UV |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS |

Quantitative Bioanalytical Methods in Preclinical Studies for Compound Quantification

In preclinical studies, it is crucial to quantify the concentration of this compound in biological matrices such as plasma, blood, and tissue homogenates. This information is vital for understanding the compound's pharmacokinetics and pharmacodynamics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. An LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix is a critical step to remove interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The extracted sample is then injected into an HPLC system to separate the analyte from other components.

Mass Spectrometric Detection: The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The development and validation of such a bioanalytical method would follow stringent regulatory guidelines to ensure its accuracy, precision, and reliability.

Table 3: Key Parameters for a Quantitative LC-MS/MS Bioanalytical Method

| Parameter | Description |

| Analyte | This compound |

| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |

| Biological Matrix | Plasma, blood, tissue homogenates |

| Extraction Method | Protein precipitation, LLE, or SPE |

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient elution with acetonitrile/water and formic acid |

| Ionization Mode | Positive or negative electrospray ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

Emerging Research Applications and Future Perspectives for N 3 Amino 4 Fluorophenyl Nicotinamide

Role as a Chemical Probe for Biological Pathway Elucidation

Nicotinamide (B372718) derivatives serve as invaluable chemical probes for dissecting complex biological pathways. As precursors to the essential cofactor NAD+, these molecules allow researchers to modulate cellular NAD+ levels and observe the downstream effects. NAD+ is a critical substrate for several enzyme families, including sirtuins (SIRT) and poly (ADP-ribose) polymerases (PARPs), which are central regulators of cellular health, stress resistance, and longevity.

By introducing specific nicotinamide analogues into cellular or animal models, scientists can study the intricate feedback loops and regulatory mechanisms governing these pathways. For instance, nicotinamide itself is an inhibitor of both SIRT1 and PARP1. nih.gov Studying how derivatives of nicotinamide interact with these enzymes helps to clarify their roles in processes like inflammation, oxidative stress, DNA damage repair, and cellular senescence. nih.gov This exploration provides a deeper understanding of the molecular underpinnings of aging and various diseases, including neurodegenerative disorders and cancer. nih.gov

Lead Compound Development in Specific Therapeutic Areas

The structural versatility of the nicotinamide scaffold has made it a fertile ground for the development of lead compounds in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents: Numerous nicotinamide derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov These compounds often work by inhibiting key enzymes involved in cancer progression. For example, some derivatives function as PARP inhibitors, which are particularly effective against cancers with specific DNA repair defects, such as those with BRCA mutations. The first PARP inhibitors discovered were 3-amino/nitrobenzamides, which are structurally analogous to nicotinamide. researchgate.net More recent research has identified novel nicotinamide-based diamides with potent inhibitory activities against lung cancer cell lines and a specific derivative, known as N4, which shows a significant cytotoxic effect against MCF-7 human breast cancer cells. nih.gov

| Compound Class/Name | Target Cancer Cell Line | Key Finding | Source |

|---|---|---|---|

| Nicotinamide-based diamides (e.g., 4d) | NCI-H460 (Lung Cancer) | Exhibited potent inhibitory activity with an IC50 value of 4.07 ± 1.30 μg/mL. | nih.gov |

| Nicotinamide Derivative (N4) | MCF-7 (Breast Cancer) | Demonstrated a significant cytotoxic effect with an IC50 value of 12.1 μM. | |

| 3-Amino/nitrobenzamides | General (PARP-1 Inhibition) | Act as structural analogues to nicotinamide to inhibit PARP-1, a key DNA repair enzyme. | researchgate.net |

| Pamiparib (BGB-290) | TNBC, Ovarian Cancer | A PARP1 and PARP2 inhibitor undergoing clinical evaluation for solid tumors. | mdpi.com |

Antifungal Agents: Nicotinamide analogues have also emerged as a promising class of antifungals. nih.gov In one study, a library of 37 nicotinamide derivatives was screened for activity against Candida albicans, a common and often drug-resistant fungal pathogen. This screening identified 2-amino-N-(3-isopropylphenyl)nicotinamide (compound 16g) as a highly potent lead compound, exhibiting a minimum inhibitory concentration (MIC) of 0.25 μg/mL and demonstrating efficacy against fluconazole-resistant strains. nih.gov Other research has focused on N-(thiophen-2-yl) nicotinamide derivatives, which have shown excellent fungicidal activity against cucumber downy mildew in field trials, outperforming some commercial fungicides. mdpi.com

| Compound Name/Class | Target Fungus | Key Finding | Source |

|---|---|---|---|

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans (including fluconazole-resistant strains) | Identified as the most active derivative with an MIC value of 0.25 μg/mL. | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Cucumber Downy Mildew (CDM) | Displayed excellent control efficacy (70-79%) in field trials, superior to some commercial agents. | mdpi.com |

Positron Emission Tomography (PET) Imaging Probe Development for Molecular Target Visualization

Derivatives of nicotinamide, particularly isonicotinamides, are being actively developed as radiolabeled probes for non-invasive in vivo imaging with Positron Emission Tomography (PET). This technique allows for the visualization and quantification of specific molecular targets in living subjects, aiding in disease diagnosis and the development of targeted therapies.

A key target of interest is Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in a wide range of pathologies, including Alzheimer's disease, bipolar disorder, and cancer. researchgate.net Researchers have synthesized novel isonicotinamide-based PET probes labeled with fluorine-18 ([¹⁸F]) to image GSK-3 expression in the brain. nih.gov These probes are designed to cross the blood-brain barrier and bind specifically to GSK-3. Studies have evaluated various tracers, such as [¹⁸F]2 and [¹⁸F]28, assessing critical properties like brain permeability, stability in serum, and specific binding to the target enzyme. nih.govnih.gov For instance, the probe [¹⁸F]2 showed high stability (100%) in mouse and human serum, a desirable characteristic for a reliable imaging agent. nih.gov This research paves the way for better understanding the role of GSK-3 in disease progression and for monitoring the efficacy of GSK-3-targeting drugs.

| PET Probe | Molecular Target | Key Characteristic | Source |

|---|---|---|---|

| [¹⁸F]2 (Isonicotinamide-based) | GSK-3 | Showed higher stability (100%) in mouse and human serum compared to other tested probes. | nih.gov |

| [¹⁸F]6 (Isonicotinamide-based) | GSK-3 | Lower in vitro blood-brain permeability coefficient compared to [¹⁸F]2. | nih.gov |

| [¹⁸F]28 ([18F]GSK3-2209) | GSK-3 | Synthesized with a good radiochemical yield (>32%) and demonstrated high specific binding to GSK3. | nih.gove-century.us |

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Polypharmacology is a drug development strategy wherein a single chemical compound is designed to interact with multiple biological targets simultaneously. nih.govnih.gov This approach is particularly advantageous for treating complex, multifactorial diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated. A multi-target drug can offer greater efficacy and a lower risk of drug resistance compared to a combination of single-target agents. nih.gov

The nicotinamide scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). nih.gov For instance, in the context of Triple-Negative Breast Cancer (TNBC), a highly heterogeneous and aggressive disease, a multi-target strategy is considered a more effective approach. researchgate.net Researchers have successfully developed nicotinamide-related multikinase inhibitors that potently inhibit several kinases involved in cancer signaling pathways, demonstrating potent anti-TNBC activity with good pharmacokinetic properties. researchgate.net By modifying the core nicotinamide structure, medicinal chemists can fine-tune the binding affinities for a desired set of targets, creating a single molecule capable of modulating a disease network at several critical nodes.

Challenges and Opportunities in Nicotinamide Derivative Research

Despite the immense potential, research into nicotinamide derivatives faces several challenges. One significant hurdle is ensuring the stability and bioavailability of these compounds. mdpi.com Some derivatives, like nicotinamide riboside (NR), can be unstable during manufacturing and storage, which complicates their development as therapeutic agents. researchgate.net Furthermore, when considering high-dose supplementation strategies with NAD+ precursors, there are potential metabolic consequences, such as the depletion of methyl groups in the body and the possibility of feedback inhibition on the very enzymes the therapy is meant to support. mdpi.com Long-term studies are still needed to fully understand the pharmacokinetics and potential side effects of sustained NAD+ boosting. mdpi.com

However, these challenges are matched by significant opportunities. The ongoing exploration of the nicotinamide chemical space continues to yield novel compounds with high potency and specificity for diverse biological targets. There is a major opportunity to develop next-generation anticancer and antifungal agents that can overcome existing drug resistance mechanisms. nih.gov The development of more refined PET imaging probes will enable earlier and more accurate diagnosis of neurological diseases. nih.gov Moreover, advances in synthetic chemistry and computational modeling are making the rational design of multi-target ligands more achievable, offering new hope for treating complex diseases that have so far eluded effective treatment. nih.gov The creation of more stable formulations, such as the borate derivative of NR, demonstrates that current challenges in stability can be overcome through chemical innovation. researchgate.net

Q & A

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C , protected from light and moisture .

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.